1-Azoxypropane

Description

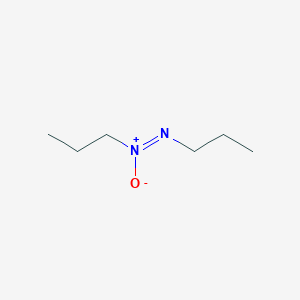

Structure

2D Structure

3D Structure

Properties

CAS No. |

17697-55-1 |

|---|---|

Molecular Formula |

C6H14N2O |

Molecular Weight |

130.19 g/mol |

IUPAC Name |

oxido-propyl-propyliminoazanium |

InChI |

InChI=1S/C6H14N2O/c1-3-5-7-8(9)6-4-2/h3-6H2,1-2H3 |

InChI Key |

NOLAXNLVEYHWHM-UHFFFAOYSA-N |

SMILES |

CCCN=[N+](CCC)[O-] |

Canonical SMILES |

CCCN=[N+](CCC)[O-] |

Other CAS No. |

17697-55-1 |

Synonyms |

1-azoxypropane |

Origin of Product |

United States |

Advanced Synthetic Methodologies for 1 Azoxypropane and Analogs

Unconventional Synthetic Approaches to 1-Azoxypropane

Traditional methods for synthesizing azoxy compounds often rely on the oxidation of azo compounds or the condensation of nitroso compounds with hydroxylamines. However, recent research has focused on more direct and innovative strategies.

Reductive Coupling Strategies for Aliphatic Azoxy Compounds from Nitroalkanes

The mechanism is understood to proceed in two main deoxygenative stages. nih.gov First, the nitroalkane is reduced to the corresponding nitrosoalkane. A further reduction step generates an alkylhydroxylamine. The crucial azoxy bond is then formed through a condensation reaction between the nitrosoalkane and the alkylhydroxylamine intermediate, eliminating a water molecule. wikipedia.org

R-NO₂ + [Reducing Agent] → R-NO R-NO₂ + [Reducing Agent] → R-NHOH R-NO + R-NHOH → R-N=N⁺(−O⁻)-R + H₂O

Various reducing agents can be employed, and the reaction conditions must be carefully controlled to stop the reduction at the desired oxidation state, avoiding the formation of azo compounds or amines. ncert.nic.in Metal-catalyzed reactions, for instance, have demonstrated utility in this area. nih.gov This strategy is advantageous as it starts from common and stable nitroalkane precursors. rsc.org

Electrochemical Coupling for Azoxy Group Formation

Electrochemical synthesis offers a green and highly controllable alternative for forming the azoxy functional group. This method typically involves the selective reduction of a nitroalkane, such as 1-nitropropane (B105015), at a cathode. By carefully tuning the applied electrode potential, the reaction can be selectively stopped at the azoxy stage, preventing further reduction to azo or amine products. organic-chemistry.org

The process uses water as the source of hydrogen, making it an environmentally benign strategy. organic-chemistry.org The key to selectivity is managing the multi-electron, multi-proton reduction pathway of the nitro group. The formation of the azoxy compound occurs via the condensation of electrochemically generated nitroso and hydroxylamine (B1172632) intermediates on the catalyst surface. organic-chemistry.org

A potential-tuned strategy using a cobalt phosphide (B1233454) (CoP) nanosheet cathode has been effective for the synthesis of azoxyaromatics, and this principle can be extended to aliphatic systems. organic-chemistry.org The ability to pair the cathodic reduction with an anodic oxidation, such as the oxidation of an aliphatic amine, allows for the simultaneous production of two valuable chemical products in a single electrolyzer, enhancing the efficiency and cost-effectiveness of the process. organic-chemistry.org

Catalytic Pathways in this compound Synthesis

Catalysis provides powerful tools for the efficient and selective synthesis of azoxy compounds, offering milder reaction conditions and improved yields compared to stoichiometric methods.

Nanoporous Material-Confined Metal Catalysis (e.g., Cu@MSN)

Heterogeneous catalysis using metal nanoparticles supported on porous materials has emerged as a highly effective method for organic synthesis. wiley-vch.de For azoxy compound synthesis, ultrasmall copper nanoparticles encapsulated within mesoporous silica (B1680970) nanospheres (Cu@MSN) have shown remarkable catalytic activity. wikipedia.orgacs.org These catalysts are prepared via a one-pot synthetic method and offer significant advantages over traditional homogeneous copper salt catalysts, including enhanced activity, superior stability, and ease of recycling. wikipedia.orgacs.org

In this method, an azoxy compound can be constructed through the facile coupling of a nitroso compound (e.g., 1-nitrosopropane) with a cost-effective coupling partner like N-methoxyformamide, catalyzed by Cu@MSN. acs.org The confinement of the copper nanoparticles within the silica framework prevents their deactivation and aggregation, contributing to their long-term performance. wikipedia.org This approach provides a green and efficient pathway for constructing a wide range of azoxy compounds with excellent tolerance for various functional groups. acs.org

Table 1: Comparison of Catalytic Activity for Azoxy Synthesis This table is representative of findings for azoxy compounds and illustrates the enhanced performance of Cu@MSN catalysts.

| Catalyst | Reagent System | Solvent | Temperature (°C) | Yield (%) | Source(s) |

| CuCl | Nitrosoarene + N-methoxyformamide | DCE | 60 | Moderate | acs.org |

| Cu@MSN | Nitrosoarene + N-methoxyformamide | DCE | 60 | High | acs.org |

Enzyme-Mediated Azoxy Functionalization

Biocatalysis presents a sophisticated and highly selective route for chemical synthesis under mild conditions. nih.gov The formation of the azoxy bond can be achieved through enzymatic and non-enzymatic cascade reactions. youtube.com

One studied mechanism involves a non-heme diiron N-oxygenase, AzoC, which catalyzes the four-electron oxidation of an amine to its corresponding nitroso analogue. youtube.com This enzymatically generated nitroso compound can then undergo a non-enzymatic condensation with a hydroxylamine (which can be formed via redox coenzyme pairs) to form the azoxy linkage. youtube.com The role of the enzyme is to create the key nitroso intermediate, which is a crucial synthon in azoxy bond formation. youtube.com

More recently, fungal unspecific peroxygenases have been identified as promising catalysts for synthesizing azoxy products from simple starting materials. nih.gov The proposed mechanism involves the enzyme generating hydroxylamine and nitroso compounds, which then spontaneously form the azoxy product. This biocatalytic approach highlights significant potential with high turnover numbers and excellent chemoselectivity. nih.gov For the synthesis of this compound, this would likely involve the enzymatic oxidation of propylamine (B44156) or the reduction of 1-nitropropane to its reactive intermediates.

Stereochemical Control in Azoxypropane Synthesis

Stereochemistry is a critical aspect of advanced synthetic chemistry, focusing on the three-dimensional arrangement of atoms. csbsju.edujeeadv.ac.in For azoxy compounds, including this compound, stereochemical control primarily relates to the geometry of the N=N(O) double bond and to the chirality of any substituted analogs.

The azoxy group can exist as two geometric isomers: E (trans) and Z (cis). wikipedia.orgstudymind.co.uk The E isomer, where the two alkyl or aryl groups are on opposite sides of the double bond, is generally the more thermodynamically stable form. wikipedia.orgresearchgate.net The Z isomer is the less stable form. The specific synthetic method employed can influence the isomeric ratio of the product. Isomerization between the two forms can often be induced by UV light. wikipedia.orgresearchgate.net

Table 2: E/Z Isomerism in Azoxy Compounds

| Isomer | Description | Relative Stability |

| E (trans) | Substituent groups are on opposite sides of the N=N bond. | More stable |

| Z (cis) | Substituent groups are on the same side of the N=N bond. | Less stable |

While this compound itself is achiral, the synthesis of chiral analogs (e.g., where one or both propyl chains contain a stereocenter) requires stereochemical control. youtube.com Strategies to achieve this include:

Substrate Control: Using a starting material that already contains the desired stereochemistry. The existing chiral center can direct the formation of a new one elsewhere in the molecule.

Auxiliary Control: Temporarily introducing a chiral auxiliary to the molecule. This auxiliary directs the stereochemical outcome of a subsequent reaction and is then removed to yield the final chiral product. nih.gov

Catalyst Control: Employing a chiral catalyst, such as a chiral metal complex or an enzyme, that creates a chiral environment for the reaction, leading to the preferential formation of one enantiomer over the other. This is analogous to well-known reactions like the Sharpless asymmetric epoxidation.

Control over both the E/Z geometry of the azoxy group and the chirality of the side chains is essential for the synthesis of structurally complex and functionally specific azoxypropane analogs.

Elucidation of Reaction Mechanisms and Chemical Transformations of 1 Azoxypropane

Mechanistic Studies of 1-Azoxypropane Formation

The synthesis of aliphatic azoxy compounds such as this compound is most commonly achieved through the oxidation of the corresponding azoalkane or 1,2-dialkylhydrazine.

A primary route involves the oxidation of azopropane. This transformation can be accomplished using peroxy acids, such as peroxyacetic acid or meta-chloroperoxybenzoic acid (m-CPBA). The mechanism proceeds via an electrophilic attack by the peroxy acid on one of the nitrogen atoms of the azo group. The nitrogen's lone pair of electrons acts as a nucleophile, attacking the electrophilic oxygen of the peroxy acid. This concerted step involves the transfer of the oxygen atom to the nitrogen and the formation of a carboxylic acid as a byproduct, yielding the N-oxide structure of this compound.

Propyl-NH-NH-Propyl → [O] → Propyl-N=N-Propyl → [O] → Propyl-N(O)=N-Propyl

Oxidative and Reductive Transformation Pathways of this compound

The azoxy group is in a relatively high oxidation state, making further oxidation require harsh conditions. Under conditions of thermal decomposition in an oxidizing atmosphere (e.g., synthetic air), the transformation is destructive, leading to the cleavage of C-N and C-C bonds rather than a simple oxidation of the azoxy moiety. youtube.com

Conversely, the azoxy group is readily reduced. A common transformation is the deoxygenation of this compound to yield azopropane. This reduction can be accomplished using various reducing agents. Strong hydride reagents, such as Lithium Aluminum Hydride (LiAlH₄), are effective for this purpose. youtube.com The mechanism involves the nucleophilic attack of a hydride ion (H⁻) from the AlH₄⁻ complex onto the partially positive nitrogen atom of the azoxy group, followed by the elimination of an oxygen-containing species upon acidic or aqueous workup. Further reduction of the resulting azopropane can lead to 1,2-dipropylhydrazine.

| Transformation | Reactant(s) | Key Reagent(s) | Product(s) | General Conditions |

| Oxidation | This compound | Heat, O₂ | CO₂, H₂O, NₓOₙ | High-temperature thermal decomposition |

| Reduction | This compound | LiAlH₄ | Azopropane | Anhydrous ether solvent, followed by workup |

Rearrangement Reactions Involving the Azoxy Moiety

A significant rearrangement reaction for azoxy compounds is the Wallach rearrangement. This reaction, however, is characteristic of aromatic azoxy compounds, such as azoxybenzene. The classic Wallach rearrangement involves treating an aromatic azoxy compound with a strong acid, typically concentrated sulfuric acid, to produce a hydroxy-substituted azo compound.

The mechanism is believed to proceed through a dicationic intermediate. The key steps are:

Double protonation of the azoxy oxygen by the strong acid.

Loss of a water molecule to form a symmetric dicationic intermediate where the positive charge is delocalized.

Nucleophilic attack by a water molecule or conjugate base (like HSO₄⁻) on one of the aromatic rings.

Deprotonation to restore aromaticity and yield the final hydroxylated azo product.

This reaction pathway is not observed for aliphatic azoxy compounds like this compound. The mechanism is contingent upon the presence of the aromatic rings, which are necessary to stabilize the intermediates and provide a site for the nucleophilic aromatic substitution step. Aliphatic systems lack the ability to undergo this type of substitution and stabilize the requisite intermediates.

Nucleophilic and Electrophilic Reactivity of this compound

The azoxy group exhibits dual reactivity due to its electronic structure.

Nucleophilicity : The oxygen atom in the azoxy group possesses lone pairs of electrons, making it a nucleophilic center (a Lewis base). It can react with strong electrophiles. For instance, in the presence of a strong acid, the oxygen atom can be protonated, which is the initial step in acid-catalyzed reactions like the Wallach rearrangement.

Electrophilicity : The nitrogen atom bonded to the oxygen bears a partial positive charge, rendering it an electrophilic site. This center is susceptible to attack by nucleophiles. This reactivity is analogous to other functional groups containing polarized heteroatom bonds. A strong nucleophile can attack this nitrogen, potentially leading to substitution or cleavage reactions, depending on the reaction conditions and the nature of the nucleophile.

Nucleophilic substitution reactions of the SN1 and SN2 type are not characteristic reactions of this compound itself. These mechanisms require a substrate with a suitable leaving group, typically a halide (Cl⁻, Br⁻, I⁻) or a sulfonate ester (e.g., tosylate), attached to an sp³-hybridized carbon.

The azoxy group attached to the propyl chain in this compound is not a good leaving group. The C-N bond is strong, and the hypothetical ⁻N(O)=N-Propyl anion that would be displaced is highly unstable and a very poor leaving group. Therefore, direct nucleophilic attack on the α-carbon of one of the propyl chains, leading to the displacement of the azoxy moiety, does not occur under typical SN1 or SN2 conditions. For such a reaction to occur on the propyl chain, another functional group that is a good leaving group would need to be present on the molecule.

Similar to nucleophilic substitution, the E1 and E2 elimination reactions also depend on the presence of a good leaving group on the substrate to be eliminated along with a proton from an adjacent carbon. As established, the azoxy group is a poor leaving group. Consequently, this compound does not readily undergo E1 or E2 reactions to form propene.

However, certain thermal decomposition pathways of azoxy compounds can be considered a type of elimination. At high temperatures, some azoxyalkanes can decompose through a non-radical process that resembles the Cope amine oxide pyrolysis. youtube.com This is a syn-elimination pathway that proceeds through a cyclic transition state, rather than the stepwise (E1) or concerted bimolecular (E2) mechanisms that require a strong base and a good leaving group.

Radical Chemistry of this compound and Related Species

This compound and related azoxyalkanes can undergo homolytic cleavage when subjected to energy in the form of heat or light, leading to the formation of radical intermediates.

Photolysis : The photochemical decomposition of azoxyalkanes can be initiated by UV irradiation. This process can lead to the homolytic cleavage of the C-N bond. The resulting radicals can then undergo various subsequent reactions. youtube.com For instance, photolysis may cause extrusion of nitrogen gas (N₂) and the formation of new azoxy products through radical recombination and disproportionation events. youtube.com The formation of hydroxyl radicals from the photolysis of organic hydroperoxides is a well-studied process, and similar radical generation from the N-O bond in azoxy compounds is plausible.

Thermolysis : The thermal decomposition of azoxyalkanes at high temperatures (e.g., >190 °C) can proceed through radical pathways. youtube.com This involves the homolysis of either the C-N or C-C bonds. The specific products formed, such as N₂O, H₂O, NO₂, and N₂, depend on the decomposition conditions and the structure of the azoxy compound. The decomposition is often complex and may involve competing radical and non-radical pathways. youtube.com

| Condition | Initiator | Primary Mechanistic Step | Potential Products/Intermediates |

| Photolysis | UV Light | Homolytic C-N bond cleavage | Propyl radicals, N₂O, recombination products |

| Thermolysis | High Heat | Homolytic C-N and C-C bond cleavage | N₂, N₂O, alkanes, alkenes |

Thermal Decomposition Mechanisms of this compound

The thermal decomposition of analogous, albeit more complex, azoxy compounds has been noted to proceed through mechanisms such as the formation of five-membered cyclic transition states. However, without specific studies on this compound, it is not possible to provide a detailed and accurate account of its thermal decomposition pathways, including the identification of intermediates and final products, or to present relevant kinetic and thermodynamic data.

Further experimental and computational research is required to elucidate the specific chemical transformations that this compound undergoes upon thermal stress. Such studies would be essential for a comprehensive understanding of its stability and reactivity under high-temperature conditions.

Data Tables

Due to the lack of specific research findings on the thermal decomposition of this compound, no data tables can be generated at this time.

Advanced Spectroscopic Analysis for Structural and Electronic Characterization of 1 Azoxypropane

Nuclear Magnetic Resonance (NMR) Spectroscopy for Isomeric and Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for delineating the precise arrangement of atoms within a molecule. For 1-Azoxypropane, which possesses two non-equivalent propyl groups attached to the central azoxy moiety, NMR provides critical information for assigning the signals to the correct propyl chain and for understanding the electronic effects of the N=N(O) group.

Proton (¹H) NMR Studies

Proton (¹H) NMR spectroscopy of this compound is expected to reveal distinct signals for the protons on each of the two propyl groups due to the asymmetry of the azoxy functional group. The protons on the propyl group attached to the nitrogen atom bearing the oxygen (N(O)) will experience a different electronic environment compared to the protons on the propyl group attached to the other nitrogen atom.

The chemical shifts of the protons are influenced by the electronegativity of the adjacent atoms. The N(O) group is more electron-withdrawing than the N group, leading to a downfield shift (higher ppm value) for the protons on the adjacent methylene (B1212753) group (α-protons). The chemical shifts of the methylene (β-protons) and methyl (γ-protons) groups will also be affected, though to a lesser extent.

Table 1: Predicted ¹H NMR Chemical Shifts (δ) and Splitting Patterns for this compound

| Proton Assignment | Predicted Chemical Shift (ppm) | Splitting Pattern | Coupling Constant (J, Hz) |

| Propyl group on N | |||

| α-CH₂ | 3.5 - 3.8 | Triplet (t) | ~7.0 |

| β-CH₂ | 1.6 - 1.9 | Sextet (sxt) | ~7.0 |

| γ-CH₃ | 0.9 - 1.1 | Triplet (t) | ~7.0 |

| Propyl group on N(O) | |||

| α'-CH₂ | 4.0 - 4.4 | Triplet (t) | ~7.0 |

| β'-CH₂ | 1.7 - 2.0 | Sextet (sxt) | ~7.0 |

| γ'-CH₃ | 0.9 - 1.1 | Triplet (t) | ~7.0 |

Disclaimer: The data presented in this table is predicted based on known chemical shift ranges for similar functional groups and has not been experimentally verified for this compound.

Carbon-13 (¹³C) NMR Studies

Similarly, the Carbon-13 (¹³C) NMR spectrum of this compound will display six distinct signals, corresponding to the six unique carbon atoms in the molecule. The chemical shifts of the carbon atoms are highly sensitive to the electronic environment, with carbons closer to the electron-withdrawing azoxy group appearing at a lower field. libretexts.org The carbon attached to the N(O) group (Cα') is expected to be the most deshielded.

Table 2: Predicted ¹³C NMR Chemical Shifts (δ) for this compound

| Carbon Assignment | Predicted Chemical Shift (ppm) |

| Propyl group on N | |

| Cα | 55 - 65 |

| Cβ | 20 - 25 |

| Cγ | 10 - 15 |

| Propyl group on N(O) | |

| Cα' | 70 - 80 |

| Cβ' | 18 - 23 |

| Cγ' | 10 - 15 |

Disclaimer: The data presented in this table is predicted based on known chemical shift ranges for similar functional groups and has not been experimentally verified for this compound.

Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC)

To unambiguously assign the proton and carbon signals and to confirm the connectivity of the atoms in this compound, two-dimensional (2D) NMR techniques are employed.

COSY (Correlation Spectroscopy): A COSY spectrum would reveal the coupling relationships between protons on adjacent carbons. youtube.com For this compound, cross-peaks would be expected between the α and β protons, and between the β and γ protons within each propyl group. This would help to trace the spin systems of both propyl chains.

HSQC (Heteronuclear Single Quantum Coherence): An HSQC spectrum correlates directly bonded proton and carbon atoms. columbia.edu This experiment is crucial for assigning each carbon signal to its attached proton(s). For example, the carbon signal at ~75 ppm would show a correlation to the proton signal at ~4.2 ppm, confirming their direct bond in the α' position.

Vibrational Spectroscopy for Functional Group and Bond Analysis

Vibrational spectroscopy, encompassing Fourier Transform Infrared (FTIR) and Raman spectroscopy, provides valuable information about the functional groups and the nature of the chemical bonds within a molecule.

Fourier Transform Infrared (FTIR) Spectroscopy

The FTIR spectrum of this compound is expected to be characterized by the vibrational modes of the propyl groups and the central azoxy moiety. The most prominent peaks would be due to C-H stretching and bending vibrations. nih.gov The characteristic N=N stretch of an azo group is absent, and instead, new bands corresponding to the N=N(O) group appear.

Table 3: Predicted Characteristic FTIR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Vibrational Mode | Intensity |

| 2960 - 2850 | C-H stretching (in CH₃ and CH₂) | Strong |

| 1465 - 1450 | C-H bending (in CH₂) | Medium |

| 1380 - 1370 | C-H bending (in CH₃) | Medium |

| 1480 - 1450 | N=N stretching (azoxy) | Medium to Strong |

| 1320 - 1280 | N-O stretching (azoxy) | Strong |

Disclaimer: The data presented in this table is predicted based on known characteristic frequencies for similar functional groups and has not been experimentally verified for this compound.

Raman Spectroscopy Applications

Raman spectroscopy, being complementary to FTIR, is particularly useful for analyzing non-polar bonds. The N=N bond in symmetrical azo compounds gives a strong Raman signal. While this compound is not symmetrical, the N=N bond of the azoxy group is still expected to be Raman active. The C-C and C-H vibrations of the propyl chains will also be observable. aip.org A comprehensive Raman analysis could provide further insights into the skeletal vibrations of the molecule.

Table 4: Predicted Characteristic Raman Shifts for this compound

| Raman Shift (cm⁻¹) | Vibrational Mode | Intensity |

| 2960 - 2850 | C-H stretching | Strong |

| 1480 - 1450 | N=N stretching (azoxy) | Medium |

| 1100 - 1000 | C-C stretching | Medium |

Disclaimer: The data presented in this table is predicted based on known characteristic frequencies for similar functional groups and has not been experimentally verified for this compound.

Mass Spectrometry (MS) for Molecular Ion and Fragmentation Pattern Analysis

Mass spectrometry is a powerful analytical technique used to determine the molecular weight of a compound and to deduce its structure by analyzing the fragmentation pattern of its molecular ion. For this compound, the molecular formula is C₆H₁₄N₂O, which corresponds to a molecular weight of approximately 130.19 g/mol . nih.gov In a mass spectrometry experiment, this would result in a molecular ion peak ([M]⁺) at a mass-to-charge ratio (m/z) of 130.

The fragmentation of the this compound molecular ion is dictated by the weakest bonds within the structure. The bonds most susceptible to cleavage are the carbon-nitrogen (C-N) bonds and the nitrogen-nitrogen (N-N) bond of the azoxy group. Cleavage of the C-N bond between a propyl group and the azoxy moiety is a primary fragmentation pathway. This cleavage can result in the formation of a propyl cation ([C₃H₇]⁺) or a fragment containing the azoxy core. The propyl cation is a common fragment for compounds containing a propyl group and would appear at an m/z of 43.

Another significant fragmentation pathway involves the cleavage of other bonds within the molecule, leading to the loss of neutral fragments and the formation of various charged species. The analysis of these fragments provides a roadmap to reconstruct the original molecular structure. youtube.com

Below is a data table summarizing the expected key fragments for this compound in a mass spectrum.

| m/z Value | Proposed Fragment Ion | Formula | Significance |

| 130 | Molecular Ion | [C₆H₁₄N₂O]⁺ | Confirms the molecular weight of the compound. nih.gov |

| 87 | [M - C₃H₇]⁺ | [C₃H₇N₂O]⁺ | Loss of a propyl radical from the molecular ion. |

| 43 | Propyl Cation | [C₃H₇]⁺ | A common and often abundant fragment indicating the presence of a propyl group. docbrown.info |

| 29 | Ethyl Cation | [C₂H₅]⁺ | Arises from further fragmentation of the propyl group. docbrown.info |

This table is based on established fragmentation principles and the known structure of this compound.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Structure Elucidation

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of UV or visible light by a molecule, providing insights into its electronic structure. The absorption of light promotes electrons from a lower energy molecular orbital to a higher energy one. The specific wavelengths at which a molecule absorbs light are determined by the types of chemical bonds and functional groups present. shimadzu.com

The key structural feature in this compound responsible for UV absorption is the azoxy group (-N=N(O)-), which acts as a chromophore. This group contains both π electrons (in the N=N double bond) and non-bonding (n) electrons on the oxygen and nitrogen atoms. Consequently, this compound is expected to exhibit two main types of electronic transitions:

n → π* (n-to-pi-star) transition: This involves the excitation of a non-bonding electron to an antibonding π* orbital. These transitions are typically of lower energy and appear at longer wavelengths, often with low molar absorptivity. For related azo compounds (R-N=N-R'), this transition occurs in the 330-400 nm range.

π → π* (pi-to-pi-star) transition: This involves the excitation of an electron from a bonding π orbital to an antibonding π* orbital. These transitions are higher in energy, occur at shorter wavelengths (typically below 300 nm), and have a much higher molar absorptivity. shimadzu.comresearchgate.net

The presence of the oxygen atom in the azoxy group modifies the electronic environment compared to a simple azo group, influencing the exact absorption maxima (λmax) and intensities of these transitions. The analysis of the UV-Vis spectrum allows for the confirmation of the azoxy chromophore and provides data on its electronic properties. thermofisher.com

The following table outlines the characteristic electronic transitions for the azoxy chromophore in this compound.

| Electronic Transition | Involved Orbitals | Expected Wavelength Region | Relative Intensity |

| n → π | Non-bonding to π antibonding | Longer Wavelength (e.g., > 300 nm) | Low |

| π → π | π bonding to π antibonding | Shorter Wavelength (e.g., < 300 nm) | High |

This table describes the expected transitions based on the electronic structure of the azoxy functional group.

X-ray Diffraction (XRD) for Crystalline Structure Determination

X-ray Diffraction (XRD) is a premier technique for determining the precise three-dimensional arrangement of atoms within a crystalline solid. When a beam of X-rays is directed at a crystal, the atoms scatter the X-rays, creating a unique diffraction pattern of constructive and destructive interference. By analyzing the positions and intensities of the diffracted beams, it is possible to determine the electron density map of the molecule and, from that, the exact positions of the atoms. rsc.org

For a compound like this compound, if it can be obtained in a suitable crystalline form, single-crystal XRD analysis would provide definitive information about its solid-state conformation. The data obtained would include:

Crystal System and Space Group: These describe the symmetry of the crystal lattice.

Unit Cell Dimensions: The lengths of the edges (a, b, c) and the angles between them (α, β, γ) of the repeating unit that forms the crystal.

Atomic Coordinates: The precise (x, y, z) position of every atom within the unit cell.

Bond Lengths and Angles: Exact measurements of the distances between bonded atoms and the angles they form, confirming the molecular geometry.

| Structural Parameter | Information Provided | Example Hypothetical Value |

| Crystal System | The basic geometric framework of the crystal. | Monoclinic |

| Space Group | The specific symmetry elements of the unit cell. | P2₁/c |

| a (Å) | Unit cell dimension. | 10.54 Å |

| b (Å) | Unit cell dimension. | 5.88 Å |

| c (Å) | Unit cell dimension. | 12.15 Å |

| β (°) | Unit cell angle. | 95.6° |

| Volume (ų) | The volume of the unit cell. | 748.9 ų |

| Z | Number of molecules per unit cell. | 4 |

| N-N bond length (Å) | The distance between the two nitrogen atoms. | 1.26 Å |

| N-O bond length (Å) | The distance between the nitrogen and oxygen atoms. | 1.28 Å |

| C-N-N bond angle (°) | The angle defining the geometry around a nitrogen atom. | 115.2° |

This table is illustrative of the data that would be obtained from an X-ray diffraction study and does not represent measured data for this compound.

Theoretical and Computational Investigations of 1 Azoxypropane

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are fundamental to understanding the intrinsic properties of molecules. These methods provide detailed insights into the electronic structure, which in turn governs the molecule's geometry, stability, and reactivity. For azoxy compounds like 1-azoxypropane, these calculations can elucidate the nature of the N=N(O) bond, the charge distribution across the molecule, and the energies of its frontier molecular orbitals.

Density Functional Theory (DFT) Studies on this compound

Density Functional Theory (DFT) has become a popular quantum chemical method due to its favorable balance of computational cost and accuracy. DFT calculations are used to investigate the structural and electronic properties of molecules. In the context of azoxy compounds, DFT studies, often employing functionals like B3LYP, are utilized to determine optimized geometries, vibrational frequencies, and various electronic properties.

For a representative azoxy compound such as trans-azoxybenzene, DFT calculations have been used to determine its optimized molecular structure. These studies show that the molecule is not entirely planar, with the phenyl rings being twisted relative to the central C-N=N-C plane. This twisting is a result of steric hindrance. The key bond lengths and angles of the azoxy functional group are also accurately predicted.

Below is a table of representative calculated geometric parameters for trans-azoxybenzene using DFT (B3LYP functional), which would be analogous to the parameters of interest in this compound.

| Parameter | Bond/Angle | Calculated Value |

| Bond Length | N=N | 1.26 Å |

| N-O | 1.27 Å | |

| C-N | 1.44 Å | |

| Bond Angle | C-N=N | 115.8° |

| C-N-O | 118.5° | |

| Dihedral Angle | C-N=N-C | 180° (trans) |

The data in this table is for trans-azoxybenzene and serves as a representative example.

Furthermore, DFT calculations provide insights into the electronic properties, such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO gap is a critical indicator of a molecule's chemical reactivity and kinetic stability. A smaller gap generally implies higher reactivity. For azoxy compounds, the HOMO is typically a π-orbital with significant contribution from the N=N bond, while the LUMO is a π*-orbital.

Computational Modeling of Reaction Pathways and Transition States

Computational chemistry is a powerful tool for elucidating the mechanisms of chemical reactions. By mapping the potential energy surface, it is possible to identify the reactants, products, intermediates, and, crucially, the transition states that connect them. This information provides a detailed understanding of the reaction pathway and the factors that control the reaction rate and selectivity.

For azoxy compounds, computational modeling can be applied to study their synthesis and reactivity. For example, the formation of azoxy compounds through the condensation of a nitroso compound and a hydroxylamine (B1172632) can be modeled. Quantum chemical calculations, at either the DFT or ab initio level, can be used to locate the transition state for this reaction and to calculate the activation energy barrier. This allows for a quantitative prediction of the reaction rate.

The study of reaction pathways also extends to the reactivity of the azoxy group itself. For example, the Wallach rearrangement, a classic reaction of azoxybenzenes, can be investigated computationally to understand the nature of the intermediates and the role of the acid catalyst.

Molecular Dynamics Simulations of this compound Interactions

While quantum chemical calculations provide insights into the properties of individual molecules, molecular dynamics (MD) simulations are used to study the behavior of a large ensemble of molecules over time. MD simulations solve Newton's equations of motion for a system of atoms and molecules, allowing for the investigation of dynamic processes and bulk properties.

For a liquid like this compound, MD simulations can be used to study its structure, dynamics, and thermodynamic properties. By simulating a box of this compound molecules, one can calculate properties such as the radial distribution function, which describes the local ordering of the molecules, and the diffusion coefficient, which quantifies their mobility.

MD simulations are also invaluable for studying the interactions of this compound with other molecules or in different environments. For example, simulations could be performed to understand the solvation of this compound in various solvents or its interaction with a biological membrane. These simulations provide a molecular-level picture of the intermolecular forces that govern these interactions. Recent studies on alkyl azoxybenzene compounds have utilized molecular dynamics to explore their liquid crystalline properties, simulating physical properties like transition temperature and order parameters. nanobioletters.com

Prediction of Spectroscopic Signatures via Computational Methods

Computational methods are widely used to predict various spectroscopic properties of molecules, which can be invaluable for interpreting experimental spectra and for identifying unknown compounds.

For this compound, quantum chemical calculations can be used to predict its infrared (IR), Raman, and nuclear magnetic resonance (NMR) spectra.

IR and Raman Spectroscopy: The vibrational frequencies and intensities of a molecule can be calculated using DFT or ab initio methods. These calculated frequencies correspond to the peaks in the IR and Raman spectra. By comparing the predicted spectrum with an experimental one, it is possible to assign the observed peaks to specific vibrational modes of the molecule.

NMR Spectroscopy: The chemical shifts and coupling constants in an NMR spectrum can also be predicted computationally. The magnetic shielding tensors are calculated for each nucleus, which are then converted into chemical shifts. These predictions can be very useful in assigning the complex NMR spectra of organic molecules.

The table below shows a hypothetical example of predicted vibrational frequencies for a simple azoxy compound, illustrating the type of data that can be obtained from these calculations.

| Vibrational Mode | Calculated Frequency (cm⁻¹) | Description |

| ν(N=N) | 1550 | N=N stretching |

| ν(N-O) | 1300 | N-O stretching |

| δ(CH₃) | 1450 | Methyl group bending |

| γ(C-H) | 850 | C-H out-of-plane bending |

This is a hypothetical data table for illustrative purposes.

Application of Machine Learning and AI in Azoxy Chemistry Research

Machine learning (ML) and artificial intelligence (AI) are emerging as powerful tools in chemistry research. These methods can be trained on large datasets of chemical information to predict molecular properties, reaction outcomes, and even to design new molecules with desired characteristics.

In the context of azoxy chemistry, ML models could be developed to predict the properties of a wide range of azoxy compounds, including their electronic properties, toxicity, and reactivity. For example, a quantitative structure-activity relationship (QSAR) model could be built to correlate the structural features of azoxy compounds with their biological activity.

ML can also be used to accelerate computational chemistry workflows. For instance, ML potentials can be trained to reproduce the results of expensive quantum chemical calculations at a fraction of the cost. These ML potentials can then be used in large-scale molecular dynamics simulations. Furthermore, ML algorithms are being developed to predict the outcomes of chemical reactions, which could aid in the discovery of new synthetic routes to azoxy compounds.

Non Clinical Mechanistic Investigations of 1 Azoxypropane in Biological Systems

In Vitro Biochemical Interaction Studies with Biomolecules

There is a notable absence of publicly available scientific literature detailing the in vitro biochemical interactions of 1-azoxypropane with specific biomolecules such as DNA, proteins, or lipids. Standard assays that typically characterize the binding affinities, adduct formation, or enzymatic inhibition by a chemical compound have not been reported for this compound. Consequently, there is no data to populate a table on this subject.

In Vivo Mechanistic Pathway Elucidation in Model Organisms

The primary in vivo research on this compound focuses on its carcinogenicity in rodent models. A key study demonstrated that oral administration of this compound to male Sprague-Dawley rats resulted in a high incidence of specific tumors. nih.gov

Tumor Induction in Sprague-Dawley Rats:

A significant study by Fiala et al. (1987) provides the most direct in vivo data on the effects of this compound. In this research, male Sprague-Dawley rats were administered this compound by gavage. The study revealed a high incidence of tumors in specific tissues. nih.gov Notably, 100% of the rats treated with this compound developed skin tumors, which were predominantly keratoacanthomas. nih.gov Furthermore, a substantial 59% of the treated rats developed tumors within the nasal cavity. nih.gov

While these findings clearly establish the carcinogenic effect of this compound in this model organism, the study did not elucidate the specific molecular or signaling pathways that are disrupted by the compound to initiate and promote tumorigenesis. The mechanistic steps leading from exposure to tumor development have not been investigated or reported.

Table 1: Carcinogenicity of this compound in Male Sprague-Dawley Rats

| Tissue | Tumor Incidence | Predominant Tumor Type |

| Skin | 100% | Keratoacanthoma |

| Nasal Cavity | 59% | Not specified |

Data sourced from Fiala et al. (1987). nih.gov

Metabolic Transformation Studies and Metabolite Characterization of this compound

Detailed studies on the metabolic transformation of this compound are not available in the current body of scientific literature. The metabolic pathways, including the specific enzymes involved in its breakdown (e.g., cytochrome P450 isoforms) and the chemical structures of its metabolites, have not been characterized. As a result, there is no information on whether the parent compound or a metabolite is responsible for its carcinogenic activity.

Analysis of Molecular Target Engagement in Preclinical Models

Consistent with the lack of data in the preceding sections, there are no published preclinical studies that identify or analyze the specific molecular targets of this compound. Research has not yet progressed to the stage of identifying the proteins, receptors, or signaling molecules with which this compound or its potential metabolites directly interact to exert their biological effects. Therefore, the molecular initiating events that trigger the cascade leading to skin and nasal cavity tumors remain unknown.

Synthetic and Application Oriented Research on 1 Azoxypropane Derivatives

Design and Synthesis of Novel Azoxypropane Analogs

The synthesis of novel analogs of 1-azoxypropane would likely draw from established methods for creating the azoxy linkage, followed by modifications to the propyl chains.

Incorporation of Nitro-NNO-Azoxy Groups into Energetic Frameworks

A significant area of research in energetic materials involves the introduction of the nitro-NNO-azoxy group into various molecular frameworks to enhance their energetic properties. This functional group is noted for its contribution to high heats of formation and improved oxygen balance in energetic compounds. Research has demonstrated that replacing a nitro group (–NO₂) with a nitro-NNO-azoxy group can significantly increase the heat of formation.

For instance, studies on furazan-based energetic materials have shown that the nitration of tert-butyl-NNO-azoxy precursors is an effective method for synthesizing compounds with one or two nitro-NNO-azoxy substituents. nih.gov These compounds exhibit high calculated detonation velocities and pressures. nih.gov While these examples are based on more complex heterocyclic systems, the underlying synthetic principles could theoretically be adapted to simpler alkyl chains like propane. The synthesis of a hypothetical 1-(nitro-NNO-azoxy)propane derivative would likely involve the creation of a suitable precursor containing a tert-butyl-NNO-azoxy group attached to a propyl chain, followed by a nitration step.

The introduction of such energetic groups is a key strategy in designing new high-performance energetic materials. The nitro-NNO-azoxy group is considered a powerful explosophore due to its high nitrogen and oxygen content.

Functionalization of Azoxypropane Core Structure

The functionalization of an azoxypropane core structure would aim to introduce various chemical moieties to tailor its properties for specific applications. This can be achieved by modifying the propyl chains attached to the azoxy group. Potential functionalization strategies could include:

Introduction of additional energetic groups: Besides the nitro-NNO-azoxy group, other explosophoric groups like nitramino (-NHNO₂) or nitrate ester (-ONO₂) could be incorporated. The synthesis of such derivatives often involves multi-step reaction sequences starting from functionalized precursors.

Polymerization: If functional groups capable of polymerization (e.g., vinyl or epoxy groups) are introduced onto the propyl chains, it could lead to the formation of energetic polymers or binders for propellant and explosive formulations.

Introduction of other functional groups: For applications outside of energetic materials, a wide range of functional groups could be introduced to modify properties like solubility, reactivity, or ability to coordinate with metal ions.

Structure-Reactivity and Structure-Function Relationship Studies of Derivatives

The relationship between the molecular structure of this compound derivatives and their reactivity and function is crucial for designing new materials with desired properties. For energetic materials, key parameters that are studied include:

Density: Higher density is generally desirable as it correlates with higher detonation performance. The introduction of dense functional groups and efficient crystal packing can increase density.

Heat of Formation: A high positive heat of formation contributes to the energy released upon decomposition. The presence of nitrogen-rich functional groups like azoxy and nitro groups typically increases the heat of formation.

Oxygen Balance: This parameter indicates how much oxygen is available for the complete combustion of the carbon and hydrogen atoms in the molecule. An optimal oxygen balance is crucial for maximizing the energy output. The nitro-NNO-azoxy group is particularly effective at improving the oxygen balance. nih.gov

Sensitivity: The sensitivity of an energetic material to external stimuli such as impact and friction is a key safety consideration. Molecular features like the presence of hydrogen bonds and π-π stacking interactions can influence sensitivity.

Computational studies, such as Density Functional Theory (DFT) calculations, are often employed to predict these properties and to understand the electronic structure and bonding within the molecules. These theoretical investigations help in guiding the synthetic efforts towards molecules with promising characteristics.

Research into Azoxy Compounds as Precursors for Advanced Materials

Azoxy compounds, in general, are being explored as precursors for a variety of advanced materials, with a significant focus on energetic applications.

Energetic Materials Applications

The primary application driving research into complex azoxy compounds is their use as energetic materials. The azoxy group itself contributes to the energetic properties of a molecule by providing a source of nitrogen and oxygen. When combined with other explosophoric groups, the resulting compounds can exhibit superior performance compared to traditional explosives.

For example, the introduction of azoxy bridges between furazan rings has been a successful strategy in creating high-performance energetic materials. researchgate.net These compounds are evaluated for their detonation velocity, detonation pressure, and specific impulse, which are key performance indicators for explosives and propellants. The high nitrogen content of many azoxy-based energetic materials is also advantageous for producing a large volume of gaseous decomposition products, which is a key factor in their explosive power.

Other Material Science Applications of Azoxy Moieties

Beyond energetic materials, the azoxy functional group has found applications in other areas of material science. Aromatic azoxy compounds, for instance, are well-known for their liquid crystalline properties. The rigid, rod-like structure of these molecules, combined with the polar azoxy group, facilitates the formation of ordered liquid crystal phases. While this compound itself is an aliphatic compound and unlikely to exhibit liquid crystalline behavior, the functionalization of the propyl chains with rigid, aromatic moieties could potentially lead to new liquid crystalline materials.

Azoxy compounds also serve as intermediates in the synthesis of other functional materials, such as dyes and polymers. The reactivity of the azoxy group can be exploited to create more complex molecular architectures.

Historical Perspectives and Evolution of this compound Research

The study of aliphatic azoxy compounds, including this compound, represents a specialized area within organic chemistry. While not as extensively documented as their aromatic counterparts, the investigation into these molecules has provided valuable insights into their synthesis, structure, and reactivity. This article explores the historical development of research focused on this compound and related aliphatic azoxy compounds, tracing the progression from early synthetic efforts to a more refined understanding of their chemical behavior.

Q & A

Q. How can researchers enhance the reproducibility of this compound studies in synthetic chemistry?

- Methodological Answer : Publish detailed experimental logs (e.g., reagent lot numbers, instrument calibration records). Use open-access platforms to share spectra/chromatograms. Collaborate with third-party labs for independent validation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.